

In-Depth Technical Guide: 5-Bromo-2-methoxypyridine-3-boronic acid

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridine-3-boronic acid

Cat. No.: B1289913

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CAS Number: 850864-59-4

This technical guide provides a comprehensive overview of **5-Bromo-2-methoxypyridine-3-boronic acid**, a key building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Presentation

5-Bromo-2-methoxypyridine-3-boronic acid is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure combines a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, offering multiple points for chemical modification and making it a valuable intermediate in the synthesis of complex molecules.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Reference
CAS Number	850864-59-4	N/A
Molecular Formula	C ₆ H ₇ BBrNO ₃	N/A
Molecular Weight	231.84 g/mol	[1]
Appearance	Solid (Form may vary)	[2]
Purity	Typically ≥95%	[2]
Boiling Point (of precursor 5-Bromo-2-methoxypyridine)	80 °C at 12 mmHg	[1] [3]
Density (of precursor 5-Bromo-2-methoxypyridine)	1.453 g/mL at 25 °C	[1] [3]
Refractive Index (of precursor 5-Bromo-2-methoxypyridine)	n _{20/D} 1.555	[1] [3]

Note: Specific experimental data such as melting point and detailed spectral analysis for **5-Bromo-2-methoxypyridine-3-boronic acid** are not consistently reported across public domains. The data for the precursor, 5-Bromo-2-methoxypyridine (CAS 13472-85-0), is provided for reference.

Experimental Protocols

Synthesis of 5-Bromo-2-methoxypyridine (Precursor)

A common method for the synthesis of the precursor, 5-Bromo-2-methoxypyridine, involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibromopyridine starting material.[\[4\]](#)

Materials:

- 2,5-dibromopyridine
- Sodium hydroxide
- Methanol

- Dichloromethane
- Water

Procedure:

- In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 mL of methanol.[4]
- Stir the mixture and heat to reflux for 5 hours.[4]
- After the reaction is complete, remove the majority of the methanol via distillation.[4]
- Cool the reaction mixture and add 100 mL of water.[4]
- Extract the aqueous layer once with dichloromethane.[4]
- Separate the organic layer and remove the dichloromethane to yield the crude product.[4]
- Purify the crude product by distillation under reduced pressure to obtain 5-Bromo-2-methoxypyridine. A yield of 98% has been reported for this procedure.[4]

Synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid

The synthesis of **5-Bromo-2-methoxypyridine-3-boronic acid** from its corresponding bromo-precursor typically involves a lithium-halogen exchange followed by borylation with a trialkyl borate. While a specific protocol for this exact molecule is not readily available in the searched literature, a general procedure adapted from the synthesis of analogous pyridyl boronic acids is presented below.

Materials:

- 5-Bromo-2-methoxypyridine
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate

- Aqueous hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate or sodium sulfate
- Dry ice/acetone bath

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (typically 1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
- To the reaction mixture, add triisopropyl borate (typically 1.2 equivalents) dropwise at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of aqueous HCl at 0 °C.
- Extract the mixture with diethyl ether.
- Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

Application in Suzuki-Miyaura Cross-Coupling

5-Bromo-2-methoxypyridine-3-boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions to form C-C bonds. The following is a general protocol for the coupling of a bromopyridine derivative with an arylboronic acid, which can be adapted for the use of **5-Bromo-2-methoxypyridine-3-boronic acid** with an aryl halide.^[5]

Materials:

- **5-Bromo-2-methoxypyridine-3-boronic acid** (or its pinacol ester)
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (typically 5 mol%)
- Base (e.g., potassium phosphate [K₃PO₄] or potassium carbonate [K₂CO₃]) (typically 2-3 equivalents)
- Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio)[5]
- Ethyl acetate
- Brine

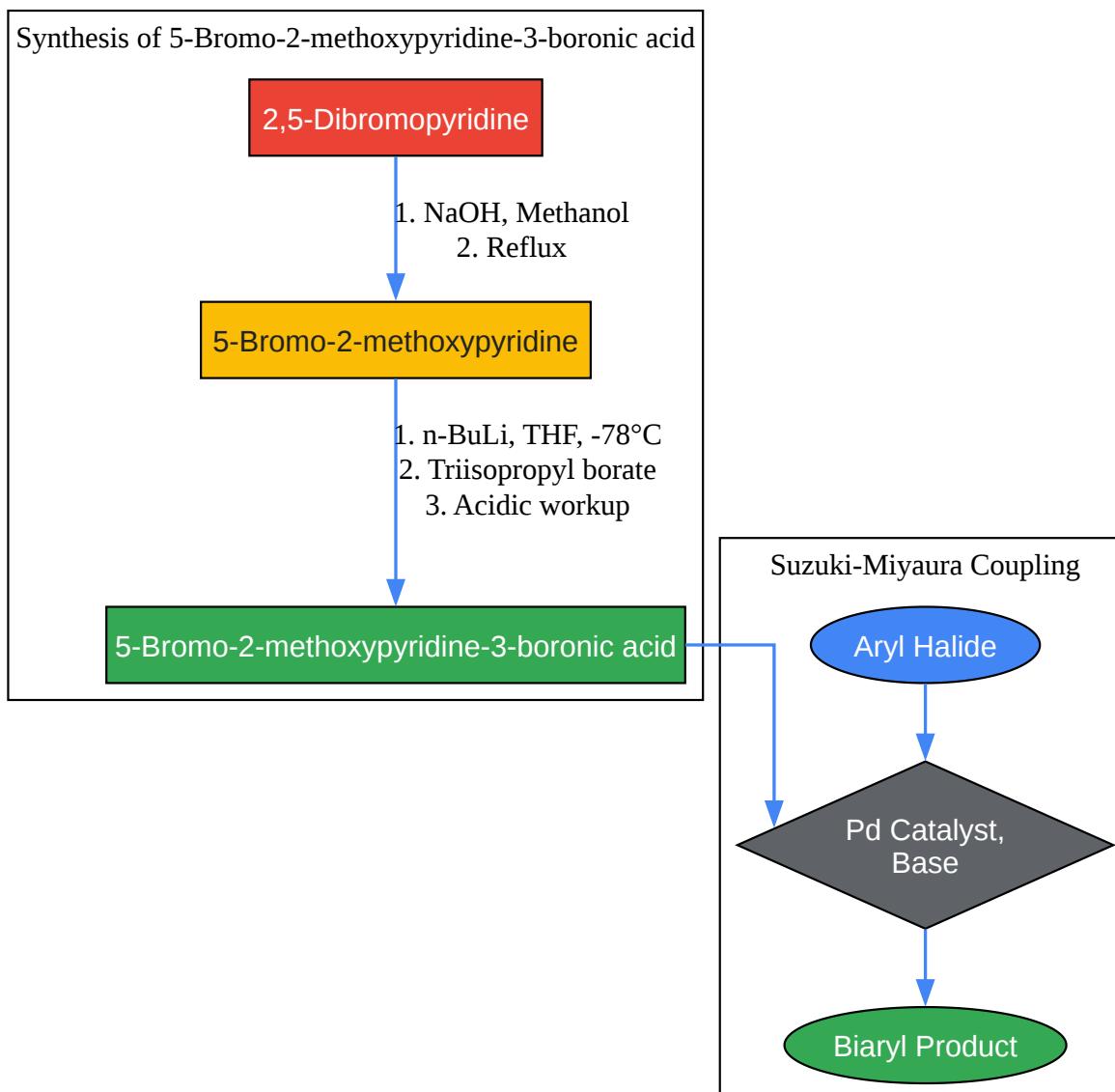
Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), **5-Bromo-2-methoxypyridine-3-boronic acid** (1.1-1.5 equivalents), and the base.
- Add the palladium catalyst to the flask.
- Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 85-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5][6]
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a biaryl compound utilizing **5-Bromo-2-methoxypyridine-3-boronic acid** in a Suzuki-Miyaura cross-coupling reaction.



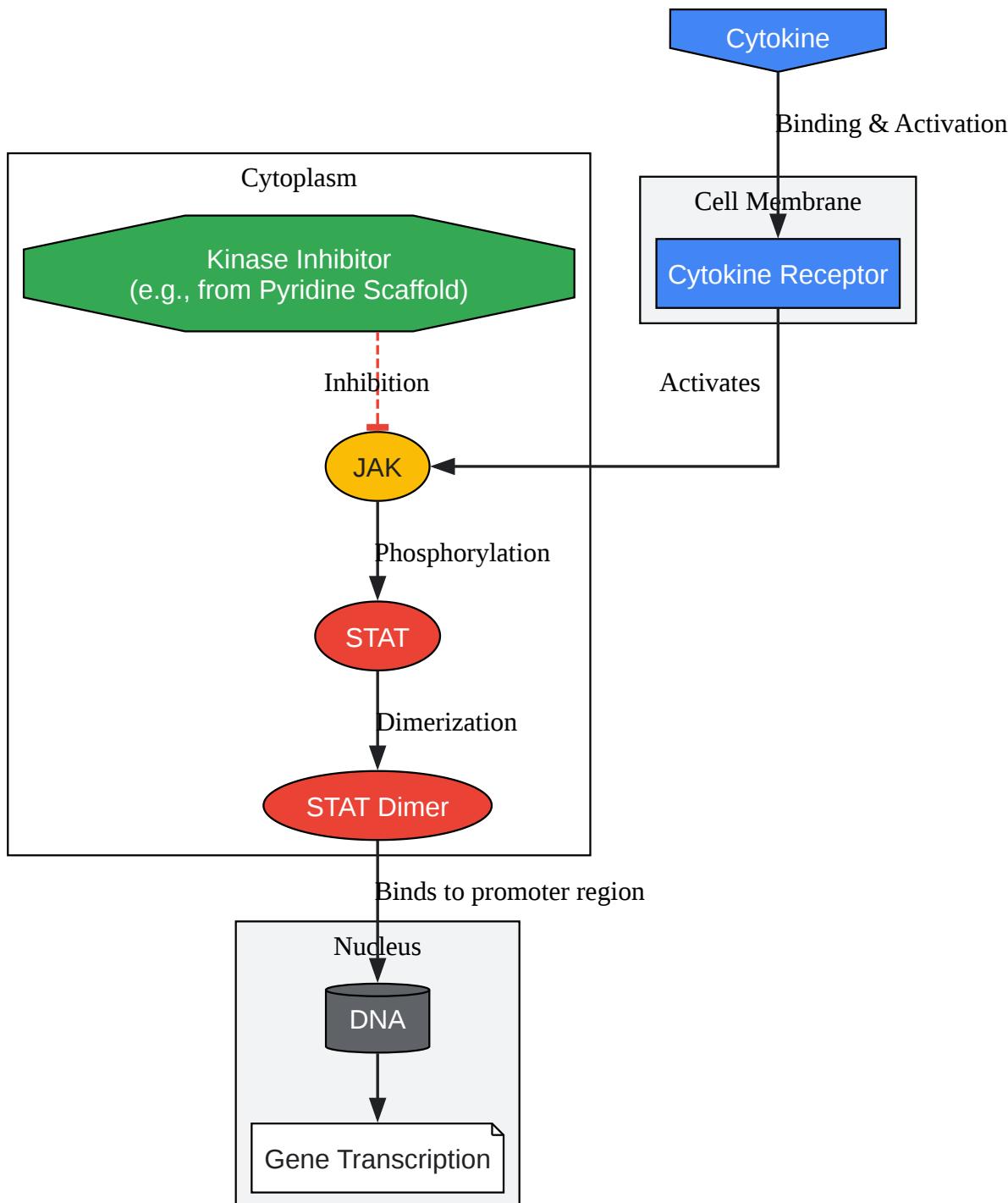
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Synthetic pathway and application of the boronic acid.

Role in Kinase Inhibitor Synthesis and the JAK/STAT Signaling Pathway

The pyridine scaffold is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions within the ATP-binding site of the enzyme. Substituted pyridinylboronic acids, such as **5-Bromo-2-methoxypyridine-3-boronic acid**, are therefore valuable reagents for introducing this motif into potential drug candidates. A key signaling pathway often targeted by such inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[7][8]

The following diagram illustrates a simplified representation of the JAK/STAT signaling pathway, which is a target for inhibitors synthesized using pyridine-based scaffolds.

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References

- 1. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 2. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
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